2-(5-Phenylpyridin-2-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-phenylpyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-8-13-7-6-12(10-15-13)11-4-2-1-3-5-11/h1-7,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRHFXTYQBHAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744580 | |
| Record name | (5-Phenylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227606-86-1 | |
| Record name | (5-Phenylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 5 Phenylpyridin 2 Yl Acetonitrile and Its Analogues
Foundational Synthetic Strategies
Nucleophilic Substitution Approaches to Pyridylacetonitriles
Nucleophilic substitution reactions represent a cornerstone in the synthesis of pyridylacetonitriles. These methods typically involve the displacement of a leaving group on the pyridine (B92270) ring by a cyanide-containing nucleophile or the reaction of a pyridyl electrophile with a carbanion derived from an acetonitrile (B52724) derivative.
The Knoevenagel condensation, a variant of the aldol condensation, provides a classical route for the formation of a new carbon-carbon double bond. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as phenylacetonitrile, in the presence of a basic catalyst. For the synthesis of precursors to 2-(pyridin-2-yl)acetonitrile derivatives, a pyridine-2-carbaldehyde can be reacted with a substituted phenylacetonitrile.
The general mechanism involves the deprotonation of the active methylene compound by a weak base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated nitrile. This intermediate can then be subjected to reduction to afford the desired pyridylacetonitrile. The reaction conditions for Knoevenagel condensations are typically mild, often employing bases like piperidine, pyridine, or ammonium (B1175870) salts in solvents such as ethanol or acetonitrile.
While a direct one-step synthesis of 2-(5-phenylpyridin-2-yl)acetonitrile via this method is not prominently documented, the synthesis of various substituted pyridines often utilizes condensation reactions as a key step. For instance, 2-pyridylacetonitrile itself is a versatile precursor in multi-component reactions for the synthesis of functionally substituted pyridines and other fused heterocyclic systems. It can be condensed with dimethylformamide dimethyl acetal (B89532) to yield an enaminonitrile, which can be further cyclized to form other heterocyclic structures.
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Pyridine-2-carbaldehyde | Phenylacetonitrile | Weak Base (e.g., Piperidine) | α,β-Unsaturated Nitrile |
| 2-Pyridylacetonitrile | Dimethylformamide dimethyl acetal | - | Enaminonitrile |
This table represents a generalized Knoevenagel condensation and a related reaction of 2-pyridylacetonitrile.
A widely employed and direct method for the synthesis of pyridylacetonitriles is the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine with a carbanion derived from a cyanoacetate or a related nitrile. In this approach, a pyridine ring bearing a good leaving group, typically a halogen at the 2-position, is reacted with a nucleophile generated from an acetonitrile derivative.
For the synthesis of this compound, a suitable precursor would be 2-chloro- or 2-bromo-5-phenylpyridine. The reaction proceeds via the deprotonation of a compound like phenylacetonitrile or ethyl cyanoacetate with a strong base, such as sodium amide or sodium hydride, to generate a potent nucleophile. This carbanion then attacks the electron-deficient carbon atom bearing the halogen on the pyridine ring, leading to the displacement of the halide and the formation of the desired carbon-carbon bond.
An analogous reaction has been reported for the synthesis of 2-phenyl-2-(pyridin-2-yl)acetonitrile (B23408), where 2-bromopyridine is reacted with phenylacetonitrile in the presence of sodium amide. This demonstrates the feasibility of this approach for creating the pyridylacetonitrile linkage. Nucleophilic aromatic substitution on pyridine rings is a common and effective strategy, particularly when the ring is activated by electron-withdrawing groups.
| Halogenated Pyridine | Nucleophile Source | Base | Product |
| 2-Bromopyridine | Phenylacetonitrile | Sodium Amide | 2-Phenyl-2-(pyridin-2-yl)acetonitrile |
| 2-Chloro-5-phenylpyridine | Ethyl Cyanoacetate | Strong Base | Precursor to this compound |
This table provides a specific example and a proposed reaction based on established nucleophilic substitution principles.
Radical-Mediated Synthesis of Cyanomethylated Compounds
Radical-mediated reactions have emerged as powerful tools for the formation of carbon-carbon bonds due to their high efficiency and functional group tolerance. The introduction of a cyanomethyl (–CH₂CN) group onto aromatic and heteroaromatic rings via radical pathways is a particularly effective strategy.
Cross-dehydrogenative coupling (CDC) represents a highly atom-economical approach for forming C-C bonds, as it involves the direct coupling of two different C-H bonds, formally eliminating a molecule of hydrogen. This method avoids the need for pre-functionalized starting materials, thereby reducing synthetic steps and waste.
A notable application of CDC is the cyanomethylation of heteroaromatics using acetonitrile as the cyanomethyl source. Iron-catalyzed CDC has been shown to be an effective method for this transformation. In these reactions, an iron salt, such as iron(II) chloride (FeCl₂), acts as the catalyst, and a stoichiometric oxidant is used to facilitate the reaction. The process is believed to proceed through the generation of a cyanomethyl radical (•CH₂CN) from acetonitrile. This radical species then undergoes addition to the heteroaromatic ring, followed by an oxidation/rearomatization step to yield the final product.
Metal-free CDC approaches have also been developed. For instance, the functionalization of 2-phenyl pyridine derivatives has been achieved using potassium persulfate (K₂S₂O₈) as the oxidant in water. This method provides a greener alternative to metal-catalyzed systems. researchgate.net
| Heterocycle | Coupling Partner | Catalyst/Mediator | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Phenylpyridine | Dioxane | None | K₂S₂O₈ | H₂O | 72 | researchgate.net |
| Indoles/Pyrroles | Acetonitrile Derivatives | Fe(II) complex | Not specified | Not specified | Moderate to good | rsc.org |
| Imidazo[1,2-a]pyridines | N,N-dimethylanilines | Electrochemical | None (Anodic Oxidation) | CH₃CN | Up to 94 | nih.gov |
Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations that occur in a single synthetic operation without isolating intermediates. These processes are highly efficient for rapidly building molecular complexity from simple precursors. Radical cascade reactions are particularly useful for constructing polycyclic and heterocyclic systems.
The synthesis of functionalized pyridines and related heterocycles can be achieved through such cascade pathways. For example, a photoredox-catalyzed approach has been developed involving the generation of a β-oxyvinyl radical from the addition of a pyridine N-oxy radical to a 1,6-enyne. iu.edupurdue.edu This intermediate can then undergo a series of intramolecular cyclizations to produce complex tricyclic and spiro-tetracyclic compounds. iu.edu While not directly producing 2-(pyridin-2-yl)acetonitrile, this methodology exemplifies the power of radical cascades in constructing complex scaffolds that could be further elaborated.
Another relevant strategy is the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. This process provides straightforward access to structurally diverse indolizine (B1195054) derivatives, which are isomeric to some pyridine analogues. rsc.org A metal-free cascade process for synthesizing highly functionalized pyridines has also been reported, proceeding through a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization. nih.govresearchgate.net
| Reaction Type | Key Starting Materials | Key Intermediates | Product Class | Reference |
|---|---|---|---|---|
| Photoredox Radical Cascade | 1,6-Enynes, Pyridine N-Oxides | β-Oxyvinyl radical | Tricyclic and Spiro-tetracyclic compounds | iu.edu |
| Radical Cross-Coupling/Cyclization | 2-(Pyridin-2-yl)acetate derivatives, Sulfoxonium ylides | Radical intermediates | Indolizines | rsc.org |
| Metal-Free Cascade | Accessible starting materials for Pummerer rearrangement | Cationic intermediates | Highly functionalized pyridines | nih.gov |
| Cu(II)-Catalyzed One-Pot Cascade | Saturated ketones, Electron-deficient enamines | Enone intermediate | 3-Acylpyridines | nih.gov |
Advanced and Emerging Synthetic Techniques
Beyond traditional radical chemistry, several modern synthetic methods offer efficient and often more environmentally benign routes to nitrile-containing heterocycles.
Electrosynthesis utilizes electrical current to drive chemical reactions, often obviating the need for chemical oxidants or reductants and proceeding under mild conditions. This technique has been successfully applied to the synthesis of substituted pyridines. uni-regensburg.denih.govresearchgate.netchemrxiv.orgchemrxiv.org
A prominent example is the mediated electrochemical [2+2+2] annulation of two alkyne molecules with one nitrile molecule. uni-regensburg.denih.govresearchgate.netchemrxiv.orgchemrxiv.org This method allows for the construction of the pyridine ring in a single step from readily available starting materials. The reaction often employs a triarylamine as a redox mediator, which avoids the use of transition metals. The proposed mechanism involves the initial oxidation of an alkyne to a vinyl radical cation, which then initiates the cyclization cascade. nih.govchemrxiv.org This approach demonstrates remarkable chemoselectivity, enabling the cross-annulation of two different alkynes. uni-regensburg.denih.govresearchgate.netchemrxiv.orgchemrxiv.org The scope extends to various aliphatic nitriles, although aromatic nitriles have been found to be unreactive under these conditions. chemrxiv.org
| Alkyne Component(s) | Nitrile Component | Mediator | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylacetylene | Acetonitrile | Triphenylamine (TPA) | Acetonitrile | 2-Methyl-3,6-diphenylpyridine | 78 | uni-regensburg.de |
| Phenylacetylene | Propionitrile | TPA | Nitromethane | 2-Ethyl-3,6-diphenylpyridine | 65 | chemrxiv.org |
| Phenylacetylene | Chloroacetonitrile | TPA | Nitromethane | 2-(Chloromethyl)-3,6-diphenylpyridine | 55 | chemrxiv.org |
| Phenylacetylene + Phenylpropiolate (Cross-annulation) | Acetonitrile | TPA | Acetonitrile | Methyl 2-methyl-6-phenylpyridine-3-carboxylate | 64 | chemrxiv.org |
Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. MCRs are prized for their operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Several MCRs are well-established for the synthesis of the pyridine core. acsgcipr.orgtaylorfrancis.com
The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonium acetate. wikipedia.orgbeilstein-journals.orgresearchgate.net The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org This reaction has been adapted to greener conditions, for instance, by using heterogeneous catalysts and performing the reaction under neat (solvent-free) conditions. beilstein-journals.org
The Guareschi-Thorpe synthesis is another important MCR that produces 2-pyridone derivatives. This reaction condenses a 1,3-dicarbonyl compound with a cyanoacetamide or an alkyl cyanoacetate in the presence of an ammonia (B1221849) source. quimicaorganica.orgrsc.orgwikipedia.orgdrugfuture.com Recent advancements have established this reaction in aqueous media using ammonium carbonate, which serves as both the nitrogen source and a promoter, highlighting the green credentials of modern MCRs. rsc.orgnih.gov
| Reaction Name | Reactants | Typical Product | Key Features | Reference |
|---|---|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridines (then oxidized to Pyridines) | One of the first described MCRs; widely used for calcium channel blockers. | taylorfrancis.comwikipedia.org |
| Guareschi-Thorpe Synthesis | 1,3-Diketone/β-Ketoester, Cyanoacetamide/Alkyl Cyanoacetate, Ammonia source | Substituted 2-Pyridones | Provides access to important hydroxypyridine/pyridone tautomers. | quimicaorganica.orgrsc.org |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated Ketone | Substituted Pyridines | Directly yields the aromatic pyridine ring via elimination. | acsgcipr.org |
Chemical Reactivity and Transformations of 2 5 Phenylpyridin 2 Yl Acetonitrile
Reactivity at the Activated Methylene (B1212753) (α-CH₂) Position
The methylene bridge in 2-(5-phenylpyridin-2-yl)acetonitrile is positioned between the electron-withdrawing pyridine (B92270) ring and the nitrile group. This strategic placement renders the α-protons acidic and susceptible to a variety of chemical transformations. The electron-withdrawing nature of both the sp²-hybridized nitrogen in the pyridine ring and the cyano group stabilizes the conjugate base formed upon deprotonation, making the methylene group a site of significant reactivity.
Deprotonation for Nucleophile Generation
The acidity of the α-protons of the methylene group allows for its deprotonation by a suitable base to generate a carbanion. This carbanion is a potent nucleophile, capable of participating in a range of bond-forming reactions. The stability of the resulting anion is enhanced by the delocalization of the negative charge onto both the adjacent pyridine ring and the nitrile group.
The general process of deprotonation can be represented as follows:
Scheme 1: Deprotonation of this compound
The choice of base is critical and depends on the intended subsequent reaction. Common bases used for the deprotonation of such activated methylene compounds include alkali metal hydrides (e.g., sodium hydride), alkoxides (e.g., sodium ethoxide), and strong non-nucleophilic bases like lithium diisopropylamide (LDA). Once generated, this nucleophilic species can be employed in various synthetic applications, such as alkylation, acylation, and addition to carbonyl compounds.
C-H Bond Functionalization, e.g., Amidomethylation
A plausible electrophile for this reaction would be an amido-methylating agent, such as an N-(hydroxymethyl)amide or the corresponding iminium ion formed under acidic conditions. The reaction would result in the formation of a new carbon-carbon bond at the α-position, elongating the carbon chain and introducing a new functional group.
Table 1: Potential Reactants and Products in the Amidomethylation of this compound
| Reactant | Reagent | Product |
| This compound | Base (e.g., NaH), Amidomethylating Agent (e.g., R₂NCH₂⁺X⁻) | 2-(5-Phenylpyridin-2-yl)-3-(dialkylamino)propanenitrile |
Further research is required to establish the optimal conditions and scope of such C-H functionalization reactions for this specific substrate. The development of efficient methods for the direct functionalization of the activated methylene position in this compound would provide valuable synthetic routes to novel and potentially biologically active molecules.
Derivatization Strategies and Analogous Compound Synthesis
Rational Design for Structural Diversification
The rational design of analogues based on the 2-(5-phenylpyridin-2-yl)acetonitrile core is guided by established medicinal chemistry principles to enhance biological activity, selectivity, and pharmacokinetic profiles. A key strategy is scaffold hopping , which involves replacing the central core of a molecule while retaining its essential pharmacophoric features. nih.govnih.gov For instance, the phenylpyridine core could be replaced with other bioisosteric heterocyclic systems to explore new intellectual property space and improve properties like solubility or metabolic stability. nih.gov
Synthesis of Substituted Phenylpyridin-2-ylacetonitrile Analogues
A primary method for synthesizing substituted analogues of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds between aryl halides and arylboronic acids. mdpi.comnih.gov The typical starting materials are a halogenated pyridin-2-ylacetonitrile, such as 2-(5-bromopyridin-2-yl)acetonitrile (B1517305), and a suitably substituted phenylboronic acid. This method offers a modular approach, allowing for the introduction of a wide variety of functional groups onto the phenyl ring. nih.govclaremont.edu
The general reaction involves treating the brominated pyridine (B92270) precursor with the desired phenylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate (K₂CO₃) or sodium phosphate (B84403) (Na₃PO₄) in a suitable solvent like dimethoxyethane or dioxane. mdpi.comnih.gov
The incorporation of electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) onto the phenyl ring can significantly alter the electronic properties of the molecule. otterbein.edu These groups can influence molecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity. Synthetically, these analogues are readily prepared via the Suzuki coupling of 2-(5-bromopyridin-2-yl)acetonitrile with the corresponding EWG-substituted phenylboronic acid. mdpi.com For example, coupling with 4-(trifluoromethyl)phenylboronic acid yields 2-(5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile. The reaction conditions are generally tolerant of these functional groups. researchgate.net
Table 1: Synthesis of Analogues with Electron-Withdrawing Groups
| Starting Material 1 | Starting Material 2 (Boronic Acid) | Substituent (EWG) | Typical Catalyst/Base | Product |
|---|---|---|---|---|
| 2-(5-Bromopyridin-2-yl)acetonitrile | 4-Nitrophenylboronic acid | -NO₂ (nitro) | Pd(dppf)Cl₂ / K₂CO₃ | 2-(5-(4-Nitrophenyl)pyridin-2-yl)acetonitrile |
| 2-(5-Bromopyridin-2-yl)acetonitrile | 4-Cyanophenylboronic acid | -CN (cyano) | Pd(dppf)Cl₂ / K₂CO₃ | 2-(5-(4-Cyanophenyl)pyridin-2-yl)acetonitrile |
| 2-(5-Bromopyridin-2-yl)acetonitrile | 4-(Trifluoromethyl)phenylboronic acid | -CF₃ (trifluoromethyl) | Pd(dppf)Cl₂ / K₂CO₃ | 2-(5-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile |
Conversely, introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can also modulate the molecule's properties. researchgate.net These groups increase the electron density of the phenyl ring and can impact binding affinity and metabolic stability. The synthesis follows the same Suzuki coupling pathway, using phenylboronic acids decorated with the desired electron-donating functionalities. kzoo.edu For instance, reacting 2-(5-bromopyridin-2-yl)acetonitrile with 4-methoxyphenylboronic acid provides 2-(5-(4-methoxyphenyl)pyridin-2-yl)acetonitrile. These reactions are generally high-yielding and demonstrate the versatility of the cross-coupling approach. researchgate.net
Table 2: Synthesis of Analogues with Electron-Donating Groups
| Starting Material 1 | Starting Material 2 (Boronic Acid) | Substituent (EDG) | Typical Catalyst/Base | Product |
|---|---|---|---|---|
| 2-(5-Bromopyridin-2-yl)acetonitrile | 4-Methoxyphenylboronic acid | -OCH₃ (methoxy) | Pd(dppf)Cl₂ / K₂CO₃ | 2-(5-(4-Methoxyphenyl)pyridin-2-yl)acetonitrile |
| 2-(5-Bromopyridin-2-yl)acetonitrile | p-Tolylboronic acid | -CH₃ (methyl) | Pd(dppf)Cl₂ / K₂CO₃ | 2-(5-(p-Tolyl)pyridin-2-yl)acetonitrile |
| 2-(5-Bromopyridin-2-yl)acetonitrile | 4-(Dimethylamino)phenylboronic acid | -N(CH₃)₂ (dimethylamino) | Pd(dppf)Cl₂ / K₂CO₃ | 2-(5-(4-(Dimethylamino)phenyl)pyridin-2-yl)acetonitrile |
Formation of Complex Heterocyclic Systems
The reactive cyanomethyl group (-CH₂CN) and the pyridine nitrogen of 2-(pyridin-2-yl)acetonitrile derivatives make them excellent precursors for constructing more complex, fused heterocyclic systems. These reactions significantly expand the structural diversity available from this simple starting material.
Indolizines, which are nitrogen-fused bicyclic heterocycles, are readily synthesized from 2-(pyridin-2-yl)acetonitrile and its analogues. mdpi.com A common method is the palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. kzoo.edu This reaction proceeds via a regioselective cyclization to form polysubstituted indolizines, with the specific outcome often dependent on the choice of phosphine (B1218219) ligand used with the palladium catalyst. kzoo.edu Another approach involves the reaction of pyridylacetonitrile derivatives with alkynes under oxidative conditions, often mediated by iodine, to achieve a regio- and chemoselective cyclization. mdpi.com These methods provide efficient access to the indolizine (B1195054) core, a privileged scaffold in medicinal chemistry. kzoo.edumdpi.com
2-(Pyridin-2-yl)acetonitrile can be utilized as a key building block in the multi-step synthesis of complex diaryl urea (B33335) derivatives. mdpi.com A typical synthetic route begins with the reaction of 2-(pyridin-2-yl)acetonitrile with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine intermediate, 3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile. mdpi.com This intermediate can then undergo a condensation reaction with an appropriate aminophenyl-containing compound. For example, condensation with an amidine derivative such as 4-aminobenzimidamide in the presence of a base like sodium carbonate leads to the formation of a substituted aminopyrimidine, such as 2-(4-aminophenyl)-5-(pyridin-2-yl)pyrimidin-4-amine. mdpi.com This pyrimidine (B1678525) derivative, now containing a free amino group, serves as a crucial precursor that can be further reacted with various isocyanates to generate the final diaryl urea compounds. mdpi.comnih.gov
Cyclization Reactions to Form Fused Rings
The molecular architecture of this compound, featuring both an activated methylene (B1212753) group and aromatic rings, presents multiple opportunities for intramolecular and intermolecular cyclization reactions to generate novel fused heterocyclic systems. While specific literature on the cyclization of this exact compound is sparse, established methodologies for related aromatic nitriles provide a clear framework for potential synthetic pathways.
One prominent strategy involves the metal-mediated cyclization of aromatic nitriles. Research has shown that aromatic nitriles can be treated with organometallic reagents, such as methyllithium, to form N-lithiated imine intermediates in situ. These intermediates can then react with transition metal complexes. For instance, reaction with an iridium complex like (η²-cyclooctene)(Cl)Ir(PMe₃)₃ can lead to an ortho-metallation via C-H bond activation on an adjacent aromatic ring, ultimately forming a fused iridaazacycle. nih.gov Applying this logic, the phenyl group of this compound could undergo such an ortho-metallation and cyclization. A similar C-H activation could potentially occur at the C-4 position of the pyridine ring.
Another general approach to fused systems is through intramolecular N-acyliminium ion cyclizations. ebrary.net This would require initial modification of the acetonitrile (B52724) group, for example, reduction to an amine followed by acylation, to generate a suitable precursor. The resulting acyliminium ion could then be trapped by the electron-rich phenyl ring to form polycyclic structures like pyrroloisoquinolines. ebrary.net
Radical cyclizations represent another viable pathway for forming five-membered rings. harvard.edu The 5-exo-trig cyclization is kinetically favored and a common reaction in organic synthesis. harvard.edu By generating a radical at the benzylic position of this compound, intramolecular addition to the pyridine or phenyl ring could be envisioned, leading to dihydropyrrolo[2,1-a]isoquinoline or related skeletons.
The following table summarizes general strategies for synthesizing fused rings that could be applicable to this compound.
| Cyclization Strategy | Key Intermediates | Potential Fused System | Reference |
| Metal-Mediated C-H Activation | N-lithiated imine, Iridium complex | Fused Iridaazacycles | nih.gov |
| Pictet-Spengler / N-Acyliminium Ion | N-acyliminium ion | Pyrroloisoquinolines | ebrary.net |
| Radical Cyclization | Carbon-centered radical | Dihydropyrrolopyridines | harvard.edu |
| Inverse Electron-Demand Diels-Alder | ortho-Quinone Methide (o-QM) | Fused Flavonoid Systems | rsc.org |
This table presents potential, analogous reaction pathways, as direct examples for the subject compound were not found in the reviewed literature.
Pyrimidine Derivatives Synthesis
The synthesis of pyrimidine rings is a cornerstone of medicinal chemistry, and nitriles are valuable precursors in their construction. nih.gov this compound possesses both a nitrile group and an adjacent active methylene group, making it a candidate for several pyrimidine synthesis methodologies.
A primary route involves the condensation of a C-C-C fragment with an amidine. While the subject compound is not an amidine itself, its nitrile group can be converted into one. The Pinner reaction, involving treatment with an alcohol and HCl followed by ammonia (B1221849), would transform the nitrile into the corresponding amidine hydrochloride. This amidine could then react with a 1,3-dicarbonyl compound or its equivalent (e.g., malonic esters, β-ketoesters) to construct the pyrimidine ring.
Alternatively, the active methylene group of this compound can be exploited directly. Reaction with reagents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) would yield an enaminonitrile. This enaminonitrile is a versatile intermediate that can react with various amidines or guanidines to form 5-cyanopyrimidine (B126568) derivatives. researchgate.net
Another well-established method is the one-pot, three-component Biginelli-type reaction. This involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. ias.ac.in By modifying this compound to incorporate a β-dicarbonyl functionality, it could participate in such reactions to yield complex pyrimidine structures.
Furthermore, a general and direct method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org If the amidine of this compound were prepared, it could be used in this type of reaction to afford a 2-(5-phenylpyridin-2-yl)pyrimidine-5-carboxylic ester.
The table below outlines several established methods for pyrimidine synthesis where this compound or its simple derivatives could serve as starting materials.
| Pyrimidine Synthesis Method | Required Functional Group/Intermediate | Reactant | Reference |
| Pinner Reaction followed by Cyclocondensation | Amidine (from Nitrile) | 1,3-Dicarbonyl Compound | researchgate.net |
| Enaminonitrile Cyclization | Enaminonitrile (from Active Methylene) | Guanidine or Amidine | researchgate.net |
| Single-Step Amide/Nitrile Cycloisomerization | Amide (from Nitrile hydrolysis) | Nitrile, 2-chloropyridine, Tf₂O | nih.gov |
| Three-Component Reaction | Malononitrile, Urea/Thiourea | Aromatic Aldehyde | ias.ac.in |
This table presents potential synthetic routes based on the functional groups of the subject compound, as direct examples were not found in the reviewed literature.
No Direct Research Found for this compound Coordination Chemistry
The provided outline requires an in-depth analysis of the ligand's coordinating properties—specifically through its pyridine and nitrile nitrogen atoms and its potential for chelation—as well as the synthesis and characterization of its Platinum(II) and Iridium(III) complexes. Without dedicated research on this particular molecule, it is not possible to furnish a scientifically accurate article that adheres to the strict requirements of the request.
Information is available for structurally related but distinct compounds, such as 2-phenyl-2-(pyridin-2-yl)acetonitrile (B23408) and other pyridine derivatives. However, extrapolating findings from these analogs to this compound would be speculative and would not meet the explicit instruction to focus solely on the specified chemical. The substitution pattern on the pyridine ring can significantly influence the electronic properties and, consequently, the coordination behavior of the ligand, making direct comparisons unreliable.
Therefore, the generation of a thorough and scientifically accurate article as outlined is not feasible due to the absence of published research on this compound in the context of coordination chemistry.
Table of Compounds Mentioned
Coordination Chemistry and Metallosupramolecular Architectures
Structural Elucidation of Coordination Compounds
The precise three-dimensional arrangement of atoms in coordination compounds derived from 2-(5-Phenylpyridin-2-yl)acetonitrile and its analogs is primarily determined through single-crystal X-ray diffraction.
X-ray Crystallographic Investigations
For example, the crystal structure of (acetonitrile-κN)chlorido[2-(2-pyridyl)phenyl-κ2N,C]platinum(II), a compound containing a structurally related pincer-type ligand, was successfully elucidated, revealing a monoclinic crystal system and providing precise cell parameters. researchgate.net Similarly, X-ray studies on cadmium(II) complexes with 2,6-bis(1-phenylbenzimidazol-2-yl)pyridine have detailed their crystal systems (monoclinic and triclinic) and the coordination environment of the Cd(II) ion. nih.gov The crystals for such studies are typically grown by slow evaporation of a suitable solvent or by vapor diffusion techniques. iucr.org
Analysis of Coordination Geometries and Bond Parameters
The analysis of data from X-ray crystallography allows for a detailed examination of the coordination sphere around the central metal ion. In complexes with pyridine-based ligands, various coordination geometries are observed. Cadmium(II) complexes, for instance, have been reported with distorted trigonal bipyramidal, octahedral, and seven-coordinate pentagonal-bipyramidal geometries. nih.govnih.gov
Bond lengths and angles are critical parameters for understanding the nature of the metal-ligand interactions. In a dimeric Cd(II) complex with a Schiff base ligand derived from 2-acetylpyridine, the Cd-S bond length was found to be 2.553(1) Å, while Cd-N(pyridine) and Cd-N(azomethine) distances were 2.349(2) Å and 2.303(1) Å, respectively. koreascience.kr In a different five-coordinate Cd(II) complex, the geometry was described as being intermediate between a distorted square-pyramidal and a distorted trigonal-bipyramidal structure. iucr.org The presence of acetonitrile (B52724) as a co-ligand can also significantly influence the coordination environment and bond parameters due to its coordinating ability. nih.gov
| Complex | Metal Center | Coordination Geometry | Selected Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| [Cd(acpy-mdtc)₂] | Cd(II) | Distorted Octahedral | Cd-S: 2.553(1), Cd-N(py): 2.349(2), Cd-N(azomethine): 2.303(1) | koreascience.kr |
| Cd(bpbp)Cl₂ | Cd(II) | Distorted Trigonal Bipyramidal | Not specified | nih.gov |
| Cd(bpbp)₂₂ | Cd(II) | Octahedral | Not specified | nih.gov |
| [PtCl(C₁₁H₈N)(CH₃CN)] | Pt(II) | Distorted Square Planar | Pt-N(ppy): 2.114(19) | researchgate.net |
| [Cd(t-BP)₂I₂] | Cd(II) | Tetrahedral | Not specified | tandfonline.com |
Supramolecular Interactions in Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent supramolecular interactions. In coordination compounds involving aromatic ligands like this compound, these interactions play a crucial role in stabilizing the crystal structure. Commonly observed interactions include hydrogen bonding, π-π stacking, and, notably, interactions involving the nitrile group. iucr.orgresearchgate.net
The crystal structure of a dichlorido{N,N-dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazine-1-carbothioamide}cadmium(II) complex, for example, is stabilized by a combination of hydrophobic forces, π-π stacking between aromatic rings of adjacent complexes, and long-range dispersion forces, with no traditional hydrogen bonds present. iucr.org In other systems, nitrile-nitrile interactions have been identified as significant contributors to the crystal packing, with interaction energies comparable to hydrogen bonds. researchgate.net These interactions can be enhanced by the coordination of the nitrile-containing ligand to a metal center. researchgate.net Furthermore, π-hole/n→π* interactions involving the nitrile group of acetonitrile have been shown to be abundant in the solid state, particularly when acetonitrile is coordinated to a metal. rsc.org
Photophysical Properties of Metal Complexes
The incorporation of ligands like this compound into metal complexes can give rise to interesting photophysical properties, including luminescence, making them suitable for applications in sensors, displays, and photocatalysis.
Luminescence and Emission Characteristics
Metal complexes containing phenyl-substituted pyridine ligands often exhibit notable luminescence. Cadmium(II) complexes are particularly interesting due to the d¹⁰ electronic configuration of the metal ion, which prevents quenching of luminescence via d-d excited states. The emission properties are therefore typically derived from ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) transitions.
For instance, two cadmium complexes based on 2,6-bis(1-phenylbenzimidazol-2-yl)pyridine were found to be luminescent, emitting blue light in both the solid state and in DMF solution. nih.gov The emission peaks were observed at 420 nm and 430 nm in the solid state, and at 415 nm and 425 nm in solution. nih.gov Another study on Zn(II) and Cd(II) complexes with piperonylic acid and pyridine-derivative ligands related their photophysical properties and fluorescence quantum yields to their specific molecular geometries and intermolecular interactions. nih.gov A penta-coordinated Cd(II) porphyrin complex was also studied, showing a decrease in fluorescence quantum yield upon coordination of an axial pyrazine (B50134) ligand. nih.gov The photophysical properties of such complexes, including emission wavelength and quantum efficiency, can be finely tuned by modifying the ligand structure or the coordination environment of the metal ion. nih.govresearchgate.net
| Complex | Medium | Emission Peak (λem, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Cd(bpbp)Cl₂ | Solid State | 420 | Not Reported | nih.gov |
| Cd(bpbp)Cl₂ | DMF Solution | 415 | Not Reported | nih.gov |
| Cd(bpbp)₂₂ | Solid State | 430 | Not Reported | nih.gov |
| Cd(bpbp)₂₂ | DMF Solution | 425 | Not Reported | nih.gov |
| [Cd(TMPP)(Pyz)] | Not Specified | Not Specified | 0.03 | nih.gov |
| Silver(I) Pyridine Complex 2 | Dichloromethane Solution | Not Specified | 11-23% | researchgate.net |
Metal-to-Ligand Charge Transfer (MLCT) Transitions
Metal-to-Ligand Charge Transfer (MLCT) is a critical photophysical process observed in coordination compounds, particularly those involving transition metals with occupied d-orbitals and ligands possessing low-lying π-orbitals. In the context of complexes formed with ligands like this compound, this phenomenon is of significant interest for potential applications in areas such as light-emitting devices and photocatalysis. The MLCT transition involves the absorption of a photon, which excites an electron from a metal-centered d-orbital to a ligand-based π-orbital.
While specific experimental studies on the MLCT transitions of coordination complexes of this compound are not extensively available in the reviewed literature, the principles of MLCT can be understood by analogy to structurally related pyridine-containing ligands complexed with various transition metals. The electronic properties of such complexes are heavily influenced by the nature of the metal ion, its oxidation state, and the specific structure of the ligand.
The pyridine ring and the phenyl group in this compound provide the necessary π-system for accepting an electron from a metal center. The acetonitrile group, being an electron-withdrawing group, can also influence the energy of the ligand's π* orbitals.
General Principles of MLCT in Related Complexes:
In related ruthenium(II) polypyridyl complexes, MLCT transitions are well-documented. nih.govdcu.ieresearchgate.net For instance, complexes of the type [Ru(phen)2(dpa)]2+ (where phen is 1,10-phenanthroline (B135089) and dpa is 2,2'-dipyridylamine) exhibit absorption maxima attributed to Ru(t2g) → Ligand(π*) transitions. nih.gov The emission from these complexes is often due to the decay from the triplet MLCT (3MLCT) excited state back to the ground state. nih.gov
Similarly, iridium(III) and platinum(II) complexes with phenylpyridine-type ligands are renowned for their phosphorescence, which frequently originates from 3MLCT states. nih.govmdpi.comnih.govresearchgate.net The energy of these transitions, and consequently the color of the emitted light, can be tuned by modifying the ligands. For example, introducing different substituents on the phenylpyridine framework alters the HOMO and LUMO energy levels, thereby shifting the emission wavelength. rsc.org
For a hypothetical complex of this compound with a d6 metal like Ru(II) or Ir(III), the absorption of light would promote an electron from a filled metal d-orbital to an empty π* orbital of the phenylpyridine moiety. The subsequent relaxation of this excited state can occur via non-radiative decay or through phosphorescence, a radiative process from a triplet excited state.
Anticipated Spectroscopic Features:
The emission spectra would likely display broad, structureless bands, with the emission color being highly dependent on the energy gap between the metal's d-orbitals and the ligand's π* orbitals. This energy gap is sensitive to the solvent polarity and the rigidity of the environment.
Data from Analogous Systems:
To illustrate the typical photophysical data obtained for related complexes, the following table summarizes findings for some ruthenium(II) and iridium(III) complexes with similar polypyridyl ligands. It is crucial to note that this data is for comparative purposes and does not represent experimental values for complexes of this compound.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Excited State Lifetime (τ) | Reference |
| Ru(phen)2(dpa)2 | 414 | 622 | - | - | nih.gov |
| Ru(phen)2(Bndpa)2 | 414 | 607 | - | - | nih.gov |
| Ir(ppy-VB)2(acac) | - | green emission | - | - | rsc.org |
| Ir(ppy-VB)2(Stpip) | - | green emission | - | - | rsc.org |
This table is for illustrative purposes based on data for analogous compounds and does not represent data for complexes of this compound.
Computational and Theoretical Investigations of 2 5 Phenylpyridin 2 Yl Acetonitrile and Its Assemblies
Quantum Chemical Calculations on Molecular and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of a molecule's behavior based on the principles of quantum mechanics. These methods are used to determine optimized geometries, electronic distribution, and other key molecular properties.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to determine the ground-state geometry of 2-(5-Phenylpyridin-2-yl)acetonitrile, predicting key structural parameters.
In typical DFT studies on related heterocyclic compounds, the B3LYP functional with a basis set such as 6-311G(d) or 6-31+G(d,p) is often used for geometry optimization. researchgate.netresearchgate.net These calculations yield important data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, calculations on similar structures, like 5-phenyl-2-(4-pyridyl)pyrimidine, have shown that the phenyl and pyridine (B92270) rings are often twisted relative to each other, with calculated dihedral angles providing a precise measure of this twist. researchgate.net Such calculations for this compound would reveal the spatial arrangement of its phenyl and pyridyl rings and the geometry of the acetonitrile (B52724) group.
Table 1: Illustrative DFT-Calculated Structural Parameters for a Pyridyl-Phenyl System
| Parameter | Description | Typical Calculated Value |
| C-C (Pyridine-Phenyl) | Bond length between the two aromatic rings | ~1.48 Å |
| C-C (Acetonitrile) | Bond length of the C-C single bond in the acetonitrile moiety | ~1.47 Å |
| C≡N (Acetonitrile) | Bond length of the carbon-nitrogen triple bond | ~1.16 Å |
| Dihedral Angle (Py-Ph) | The twist angle between the pyridine and phenyl rings | 35° - 55° |
Note: The values presented are illustrative and based on calculations for structurally similar molecules. Specific values for this compound would require a dedicated DFT study.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic character. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.govschrodinger.com For a molecule like this compound, FMO analysis would reveal the distribution of these orbitals. Typically, in π-conjugated systems, the HOMO and LUMO are distributed across the aromatic rings. researchgate.net The analysis would identify the regions of the molecule most likely to participate in electron donation and acceptance during chemical reactions.
Table 2: Representative Frontier Molecular Orbital Data from a DFT Calculation
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.20 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |
| LUMO | -1.85 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.35 | Energy difference; indicator of chemical reactivity and stability. |
Note: These energy values are hypothetical and serve to illustrate the typical output of an FMO analysis.
Spectroscopic Property Simulations
Computational methods are also instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental absorption bands to specific electronic transitions, providing a deeper understanding of the molecule's photophysical properties.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectra. qu.edu.qarsc.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results are typically presented as a series of excitation energies (which can be converted to wavelengths, λ) and their corresponding oscillator strengths (f), which are proportional to the intensity of the absorption bands. nih.gov
For this compound, a TD-DFT calculation, often performed using a functional like CAM-B3LYP or B3LYP, would predict the wavelengths of maximum absorption (λmax). qu.edu.qa These calculations help assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. rsc.org For example, studies on similar compounds often reveal that the lowest energy absorption band corresponds to the HOMO→LUMO transition. researchgate.net The calculations can also be performed in different solvents using continuum models (like IEFPCM) to simulate the effect of solvent polarity on the absorption spectrum. qu.edu.qa
Table 3: Example of TD-DFT Output for Simulated UV-Vis Absorption
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 315 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 270 | 0.21 | HOMO-1 → LUMO (80%) |
| S₀ → S₃ | 245 | 0.15 | HOMO → LUMO+1 (75%) |
Note: This table is an illustrative example of results from a TD-DFT calculation. The data does not represent experimentally verified values for this compound.
Mechanistic Studies through Computational Modeling
Beyond static properties, computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out reaction pathways, researchers can identify key intermediates and transition states, providing a detailed picture of how reactions occur.
A transition state is the highest energy point on a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. ncsu.edu Locating and characterizing the geometry and energy of this saddle point is crucial for understanding reaction kinetics and mechanisms. researchgate.net
Transition state optimization is a computational procedure used to find the exact structure of a transition state. Using methods like DFT, algorithms search for a first-order saddle point on the potential energy surface. Once located, a frequency calculation is performed to confirm the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. univ.kiev.ua The energy difference between the reactants and the transition state gives the activation energy of the reaction. For a compound like this compound, this technique could be used to study its synthesis, for example, by modeling the key steps in a Suzuki or Stille coupling reaction used to form the phenyl-pyridine bond, or to investigate its reactivity in subsequent chemical transformations.
Intermolecular Interactions and Solid-State Studies
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. nih.govacs.org These non-covalent forces, including hydrogen bonds and π-stacking, dictate the crystal packing and, consequently, the material's physical properties. nih.govacs.org Computational methods are instrumental in analyzing and quantifying these interactions.
Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govacs.org This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. acs.org The resulting surface provides a unique fingerprint of the molecular environment.
The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. On a dnorm map, red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Phenyl-Pyridine Systems. This table presents typical data obtained from Hirshfeld analyses on structurally similar compounds to illustrate the expected distribution of intermolecular contacts for this compound.
| Intermolecular Contact Type | Representative Contribution Range (%) | Reference |
| H···H | 38.5% - 73.4% | nih.goviucr.org |
| C···H / H···C | 18.8% - 37.9% | nih.goviucr.org |
| N···H / H···N | ~33.3% (in structures with available N-H donors) | nih.gov |
| O···H / H···O | ~5.1% - 5.7% (in structures with oxygen atoms) | nih.goviucr.org |
The molecular structure of this compound, featuring a phenyl ring, a pyridine ring, and a nitrile group, allows for several key intermolecular interactions that stabilize its crystal structure.
Hydrogen Bonding: While lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weaker C-H···N and C-H···π hydrogen bonds. The nitrogen atom of the pyridine ring and the nitrogen of the nitrile group are potential hydrogen bond acceptors. nih.gov Aromatic C-H groups can act as donors, leading to C-H···N interactions that link molecules into larger supramolecular assemblies, such as dimers or chains. nih.gov
π-Stacking Interactions: The presence of two aromatic rings (phenyl and pyridine) makes π-π stacking a critical interaction in the solid state. youtube.com These interactions arise from electrostatic and dispersion forces between the π-electron systems of adjacent rings. colostate.edu In protein crystal structures and other molecular assemblies, face-to-face stacking of aromatic rings is generally unfavorable due to electrostatic repulsion between the electron-rich π clouds. colostate.edu Instead, more stable arrangements are typically observed, such as:
T-shaped (edge-to-face): Where the positively polarized C-H bonds on the edge of one ring interact favorably with the negatively polarized face (the π cloud) of another. colostate.edu
Parallel-displaced (offset): Where the rings are parallel but staggered, reducing repulsive interactions and maximizing attractive ones. colostate.edu
Advanced Materials Science and Catalysis Applications
Development of Functional Organic Materials
The phenyl-pyridine-acetonitrile framework is a key structural motif in the design of sophisticated organic materials. This scaffold allows for fine-tuning of electronic and photophysical properties, making it a target for applications in electronics and photonics.
While specific device applications featuring 2-(5-phenylpyridin-2-yl)acetonitrile are emerging fields of research, its structural components are hallmarks of materials used in organic electronics. The conjugated π-system formed by the interconnected phenyl and pyridine (B92270) rings is essential for charge transport, a fundamental requirement for organic semiconductors. The nitrile group can further influence molecular packing and electronic properties. Materials with similar phenylpyridine cores are investigated for use in Organic Light-Emitting Diodes (OLEDs) and other electronic devices, suggesting a potential trajectory for this compound and its derivatives.
The compound this compound and its isomers are inherently functional chromophores, meaning they can absorb and emit light. The photophysical properties are highly dependent on the precise arrangement of the phenyl and pyridine groups and the nature of the core structure.
Research on analogous structures, such as acrylonitrile (B1666552) derivatives with pyridine and phenyl moieties, reveals significant findings on their behavior as chromophores. mdpi.com The position of the nitrogen atom within the pyridine ring and its connection to the acrylonitrile core directly impacts the molecule's absorption and emission wavelengths. For instance, studies on positional isomers demonstrate that shifts in connectivity can alter the frontier molecular orbitals (HOMO-LUMO gap), which governs the photophysical characteristics. mdpi.com In these systems, electronic transitions are primarily of a HOMO→LUMO nature. mdpi.com
Furthermore, these molecules often exhibit fluorescence in the solid state, a critical property for applications in organic semiconductors and sensors. mdpi.com The quantum yields and the degree of red or blue shift in emission spectra upon transitioning from a solution to the solid state are strongly influenced by intermolecular interactions. mdpi.com For example, in a study of related isomers, the solid-state fluorescence quantum yields were found to be significantly different depending on the nitrogen's position in the pyridine ring. mdpi.com
Table 1: Photophysical Properties of Analogous Pyridine-Acrylonitrile Isomers in Solution This table presents data for structurally related isomers to illustrate the impact of nitrogen position on chromophoric properties, as detailed in the source material.
| Compound (Isomer) | Absorption Max (λ_abs) in CH₂Cl₂ (nm) | Emission Max (λ_em) in CH₂Cl₂ (nm) | Stokes Shift (nm) |
| (Z)-2-(pyridin-2-yl) derivative | 393 | 448 | 55 |
| (Z)-2-(pyridin-3-yl) derivative | 387 | 454 | 67 |
| (Z)-2-(pyridin-4-yl) derivative | 393 | 510 | 117 |
| Data sourced from experimental findings on (Z)-2-(pyridin-X-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile isomers. mdpi.com |
Applications in Green Catalysis and Catalyst Development
Green catalysis focuses on developing efficient, selective, and environmentally benign chemical processes. The structure of this compound makes it a valuable component in this field, both as a ligand for metal-based catalysts and for potential use in organocatalysis.
The this compound molecule is an excellent candidate for a chelating ligand in organometallic chemistry. It possesses two key coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. This N,N'-chelation capability allows it to form stable complexes with various transition metals.
The pyridinyl group can act as an electron-withdrawing ligand, which helps to stabilize metallic intermediates in catalytic cycles, such as those found in palladium-catalyzed cross-coupling reactions. The coordination of the nitrile group can further enhance the stability of these metal complexes. Structurally related ligands, such as those based on a 2-(2-pyridyl)benzimidazole (B74506) core, have been successfully used to create Ruthenium(II) complexes. researchgate.net These complexes have demonstrated high efficiency as catalysts in reactions like transfer hydrogenation, a key process in sustainable chemical synthesis. researchgate.net The robust nature of the phenylpyridine framework contributes to the stability and longevity of the catalyst under reaction conditions.
Organocatalysis utilizes small organic molecules, free of metals, to catalyze chemical reactions. While direct applications of this compound as an organocatalyst are a subject of ongoing exploration, its chemical structure suggests potential roles. The methyl proton of acetonitrile (B52724) is known to be weakly acidic. mdpi.com By analogy, the methylene (B1212753) bridge protons (the -CH₂- group) in this compound could be deprotonated by a suitable base to form a nucleophilic carbanion. This reactive intermediate could then participate in a variety of carbon-carbon bond-forming reactions, a cornerstone of organocatalysis. mdpi.com This intrinsic reactivity opens avenues for its use in environmentally friendly catalytic processes that avoid the cost and toxicity associated with heavy metals. mdpi.com
Integration into Sensing and Detection Platforms
The development of chemical sensors and detection platforms relies on molecules that can signal the presence of a specific analyte through a measurable change, often optical or electronic. The chromophoric and coordinating properties of this compound make its core structure suitable for integration into such systems.
The phenylpyridine unit can be incorporated into larger molecular architectures, such as porphyrins or other macrocycles, to modulate their sensing capabilities. mdpi.com The pyridine nitrogen provides a specific binding site for analytes like metal ions. Upon coordination of a target ion, the electronic structure of the entire conjugated system would be altered, leading to a detectable shift in its absorption or fluorescence spectrum. This mechanism is the basis for many fluorescent chemosensors. The ability to generate a high quantum yield of singlet oxygen or exhibit strong fluorescence is a desirable property for photosensitizers used in sensing and therapeutic applications. mdpi.com
Design of Fluorescent Probes
The rational design of fluorescent probes is a cornerstone of advanced materials science, enabling the detection and imaging of a wide array of analytes with high sensitivity and selectivity. The core structure of this compound presents a promising scaffold for the development of such probes. This promise is rooted in its biarylpyridine framework, which is a common feature in many fluorescent molecules and chemosensors. The design of fluorescent probes based on this or related structures often involves the strategic modification of the core to modulate its photophysical properties in response to a specific target.
While direct studies detailing the use of this compound for fluorescent probe design are not extensively documented in the reviewed literature, the principles for its application can be extrapolated from research on analogous compounds. The fundamental approach involves creating a system where the interaction with an analyte perturbs the electronic structure of the fluorophore, leading to a detectable change in its fluorescence emission. This can be achieved through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET).
For a molecule like this compound, a common design strategy would be to introduce a receptor unit that can selectively bind to a target analyte. This receptor would be electronically coupled to the phenylpyridine core. Upon binding of the analyte, the electronic properties of the receptor would change, which in turn would affect the fluorescence of the phenylpyridine acetonitrile moiety. For example, a PET sensor could be designed where the receptor quenches the fluorescence of the probe in its unbound state. Binding of the analyte would then disrupt this quenching process, "turning on" the fluorescence.
The photophysical properties of related acrylonitrile derivatives containing pyridine and phenyl groups have been investigated, providing insight into the potential of this class of compounds. mdpi.com The positioning of the nitrogen atom in the pyridine ring and the electronic nature of substituents on the phenyl ring can significantly influence the absorption and emission wavelengths, as well as the fluorescence quantum yield. mdpi.com
Research Findings on Related Structures
Studies on positional isomers of acrylonitrile derivatives with a pyridine core highlight the impact of molecular structure on fluorescent properties. For instance, the solvatochromic behavior of these compounds, where the emission wavelength shifts depending on the polarity of the solvent, indicates a change in the dipole moment upon photoexcitation, a key characteristic for sensing applications. mdpi.com The solid-state fluorescence of these materials has also been noted, with quantum yields varying based on the isomeric form. mdpi.com
In one study, a series of (Z)-2-(pyridin-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile isomers were synthesized and their photophysical properties were characterized. mdpi.com The data from these related compounds can serve as a benchmark for predicting the behavior of probes derived from this compound.
Table 1: Photophysical Data of Related Pyridine-Acrylonitrile Derivatives in Solution
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| (Z)-2-(pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Dichloromethane | 393 | 471 | 78 |
| (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Dichloromethane | 387 | 462 | 75 |
| (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Dichloromethane | 393 | 469 | 76 |
Data sourced from studies on related acrylonitrile derivatives to illustrate potential properties. mdpi.com
Table 2: Solid-State Fluorescence Data of Related Pyridine-Acrylonitrile Derivatives| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| (Z)-2-(pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | 426 | 506 | 0.023 |
| (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | 430 | 509 | 0.038 |
| (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | 459 | 511 | 0.045 |
This table presents data from related compounds to provide a reference for the solid-state emissive properties. mdpi.com
The design of fluorescent probes based on the this compound scaffold would likely involve synthetic modifications to introduce functional groups that can act as binding sites for specific analytes. For example, the incorporation of a crown ether moiety could lead to a sensor for metal ions, while the addition of a boronic acid group could enable the detection of saccharides or fluoride (B91410) ions. The response of such probes would be a measurable change in their fluorescence intensity or a shift in the emission wavelength upon binding to the target.
Furthermore, the modular nature of synthesizing complex fluorophores through multi-component reactions offers a viable strategy for creating a library of sensors based on the phenylpyridine acetonitrile core. nih.gov This approach allows for the systematic variation of different parts of the molecule to fine-tune its properties for a specific application.
Q & A
Basic: What are the common synthetic routes for preparing 2-(5-Phenylpyridin-2-yl)acetonitrile?
Methodological Answer:
A key synthetic approach involves condensation reactions between pyridine derivatives and activated nitriles. For example:
- Step 1: React a 5-phenylpyridine-2-carbaldehyde with a cyanomethylating agent (e.g., cyanoacetic acid or its derivatives) under acidic or basic conditions.
- Step 2: Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst). Acetonitrile is often used as a solvent due to its high polarity and compatibility with nitrile groups .
- Step 3: Purify the product via column chromatography or recrystallization.
Similar methods are validated in the synthesis of structurally related compounds like 2-(5-chloropyridin-2-yl)acetic acid, where electrophilic substitution and subsequent functionalization are critical .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: Use - and -NMR to confirm the phenylpyridine backbone and nitrile group. The nitrile carbon typically resonates at ~115–120 ppm in -NMR .
- IR Spectroscopy: Identify the nitrile stretching vibration (~2240 cm) and aromatic C–H stretches (~3000–3100 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Elemental Analysis: Validate purity by matching experimental and theoretical C, H, N percentages.
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure?
Methodological Answer:
Single-crystal X-ray diffraction provides atomic-level resolution of bond lengths, angles, and torsional conformations. For example:
- Crystal Growth: Dissolve the compound in a solvent (e.g., dichloromethane) and allow slow evaporation to form crystals .
- Data Collection: Use a diffractometer at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Key metrics include R factor (<0.1) and data-to-parameter ratio (>10) to ensure reliability .
- Analysis: Software like SHELX refines the structure. For related acetonitrile derivatives, bond angles (e.g., C–C≡N ~180°) and torsional deviations (e.g., pyridine ring planarity) are critical for confirming stereoelectronic effects .
Advanced: What computational methods are used to predict reactivity and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Basis sets like B3LYP/6-311+G(d,p) are standard .
- Molecular Dynamics (MD): Simulate solvation effects in acetonitrile to study reaction pathways .
- Docking Studies: If the compound has biological relevance, dock it into protein active sites (e.g., using AutoDock Vina) to hypothesize binding modes .
Basic: What are the key safety considerations when handling this compound?
Methodological Answer:
- Toxicity: Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods and avoid skin contact .
- Storage: Keep in airtight containers under inert atmosphere (N) at room temperature to prevent degradation .
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How can reaction conditions be optimized to minimize by-products?
Methodological Answer:
- DoE (Design of Experiments): Vary parameters like temperature, solvent (e.g., acetonitrile vs. DMF), and catalyst loading. For example, lower temperatures (0–25°C) reduce side reactions in nitrile formation .
- Catalyst Screening: Palladium complexes (e.g., Pd(II) with phosphine ligands) improve regioselectivity in cross-coupling steps .
- In-situ Monitoring: Use HPLC or TLC to track reaction progress and isolate intermediates .
Advanced: How does steric hindrance from the phenyl group influence reactivity?
Methodological Answer:
- Steric Maps: Generate using computational tools (e.g., CYLview) to visualize crowded regions. The phenyl group at the 5-position of pyridine may hinder nucleophilic attack at the nitrile .
- Kinetic Studies: Compare reaction rates with/without substituents. For example, bulky groups slow down cycloaddition reactions but enhance thermal stability .
Basic: What are the stability profiles of this compound under varying pH and temperature?
Methodological Answer:
- pH Stability: Test in buffered solutions (pH 2–12). Nitriles are generally stable in neutral conditions but hydrolyze to amides/acids under strong acid/base .
- Thermal Stability: Use TGA/DSC to determine decomposition temperatures (>200°C is typical for aromatic nitriles) .
Advanced: How to analyze conflicting spectral data from different batches?
Methodological Answer:
- Batch Comparison: Use PCA (Principal Component Analysis) on NMR/IR datasets to identify outliers .
- Impurity Profiling: LC-MS/MS detects trace by-products (e.g., hydrolysis products) that may arise from moisture exposure .
Advanced: What role does this compound play in medicinal chemistry research?
Methodological Answer:
- Scaffold for Drug Design: The pyridine-nitrile core is a precursor for kinase inhibitors or antiviral agents. For example, similar compounds show activity in electrophilic warheads for covalent binding .
- Proteomics Applications: Functionalize the nitrile group for bioconjugation (e.g., click chemistry with azides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
